1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester
Description
1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone belonging to the auxin class.
Properties
CAS No. |
110471-36-8 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)acetyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H15NO4/c1-2-14(17)19-7-8-20-15(18)9-11-10-16-13-6-4-3-5-12(11)13/h2-6,10,16H,1,7-9H2 |
InChI Key |
MLONDIQJKYMHOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the esterification of indole-3-acetic acid with 2-hydroxyethyl acrylate under appropriate conditions . Industrial production methods may vary, but they typically involve similar esterification reactions on a larger scale.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, binding to auxin receptors and regulating gene expression related to growth and development . In medicinal applications, indole derivatives can interact with various cellular targets, including enzymes and receptors, to exert their therapeutic effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: The parent compound, which is a well-known plant hormone.
Indole-3-acetic acid, ethyl ester: Another ester derivative with similar applications.
Indole-3-butyric acid: A synthetic auxin used in plant propagation. The uniqueness of 1H-Indole-3-acetic acid, 2-((1-oxo-2-propenyl)oxy)ethyl ester lies in its specific ester group, which may confer different chemical properties and biological activities compared to other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
